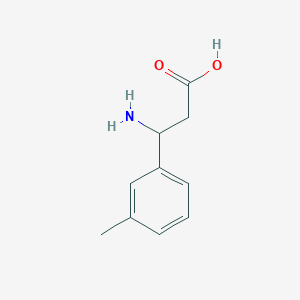

3-Amino-3-(3-methylphenyl)propanoic acid

説明

Overview of β-Amino Acid Structural Diversity and Biological Relevance

β-Amino acids are defined by having two carbon atoms separating their amino and carboxyl functional groups, in contrast to the single carbon atom in α-amino acids. mmsl.cz This seemingly subtle difference has profound implications for their structural possibilities. While an α-amino acid with a single side chain has two possible stereoisomers (R or S), a mono-substituted β-amino acid can have four possible diastereoisomers, arising from potential chiral centers at both the α (C2) and β (C3) carbons. mmsl.cz This inherent structural complexity is further amplified by di- and poly-substitution, leading to a much greater diversity of isomers compared to their proteinogenic counterparts.

This structural versatility is a key reason for their biological relevance. The presence of β-amino acids in natural products introduces significant structural diversity, leading to unique molecular architectures and, consequently, distinct biological functions. rsc.orgresearchgate.netnih.gov Bacteria, fungi, and plants often incorporate β-amino acids into their secondary metabolites. mmsl.cz Peptides that incorporate β-amino acids, known as β-peptides, are particularly noteworthy. They can fold into stable, predictable secondary structures (helices, sheets, and turns) similar to α-peptides, a class of molecules referred to as foldamers. A crucial advantage of these β-peptides is their remarkable stability against proteolytic degradation by enzymes in vitro and in vivo, which is a major limitation for therapeutic α-peptides. wikipedia.org

The biological activities associated with β-amino acids and their derivatives are broad and significant. They are explored for a wide range of pharmaceutical applications, including hypoglycemic, antiketogenic, antibacterial, and antifungal activities. hilarispublisher.com Furthermore, they serve as crucial building blocks for synthesizing pharmacologically active molecules, including receptor agonists and antagonists, enzyme inhibitors, and DNA-binding peptides. hilarispublisher.com

Table 1: Selected Biological Applications of β-Amino Acids and Their Derivatives

| Application Area | Description | Key Advantages |

|---|---|---|

| Peptidomimetics | Used to create synthetic peptides (β-peptides) that mimic natural peptide functions. | High resistance to enzymatic degradation, improved stability. wikipedia.org |

| Antimicrobials | Derivatives show activity against various bacterial and fungal pathogens. hilarispublisher.com | Potential to overcome existing antibiotic resistance. wikipedia.org |

| Receptor Ligands | Serve as scaffolds for designing selective receptor agonists and antagonists. | Important for developing targeted therapeutics. |

| Enzyme Inhibitors | Can be incorporated into peptides to create potent and stable enzyme inhibitors. | Increased therapeutic potential due to proteolytic resistance. |

| Neuropharmacology | Certain β-amino acids are investigated for activity in neurological disorders. mmsl.cz | Potential to interact with neurotransmitter systems. |

| Agrochemicals | Utilized as building blocks for agrochemical target molecules. hilarispublisher.com | Potential for developing new insecticides and other crop protection agents. hilarispublisher.com |

Historical Context and Evolution of Research on β-Amino Acids

Historically, the scientific focus was predominantly on the proteinogenic α-amino acids due to their central role in biochemistry. mmsl.cz The initial discovery of β-amino acids, such as β-alanine in the early 20th century, identified them as components of naturally occurring dipeptides like carnosine found in muscle tissue. codeage.com However, for many decades, they remained a relatively niche area of study.

It wasn't until the latter part of the 20th century, particularly the 1990s, that research into β-amino acids began to gain significant momentum. codeage.com A pivotal moment in this evolution was the independent work by the research groups of Dieter Seebach and Samuel Gellman in 1996, which highlighted the ability of β-peptides to form stable, predictable secondary structures. wikipedia.org This discovery of "foldamers" opened the door to designing novel molecular scaffolds with functions that could mimic or complement natural peptides. Researchers began to appreciate that the unnatural backbone of β-peptides conferred a crucial advantage: resistance to the proteolytic enzymes that readily degrade α-peptides. wikipedia.org

This realization shifted the perception of β-amino acids from mere curiosities to powerful tools in medicinal chemistry and materials science. The focus of research expanded from simply identifying them in nature to exploiting their unique properties. Early studies centered on creating antimicrobial peptides that could evade bacterial defenses and cell-penetrating peptides for drug delivery. acs.org Over time, the applications have broadened to include the development of more complex therapeutic agents, such as receptor ligands and enzyme inhibitors, and their use as building blocks in asymmetric synthesis to create other complex chiral molecules. acs.org

Identification of Key Research Gaps and Opportunities for 3-Amino-3-(3-methylphenyl)propanoic acid

While the field of β-amino acids is expanding, research on individual compounds can vary significantly. For this compound, its primary role in published research is as a valuable chiral building block. nih.govresearchgate.netresearchgate.net These are molecules used in the synthesis of more complex, enantiomerically pure compounds, which is critical in drug discovery where stereochemistry often dictates biological activity.

Key Research Gaps:

Limited Biological Screening: There is a notable lack of comprehensive studies on the intrinsic biological activities of this compound itself. While its derivatives are being investigated, the parent compound's potential as an active molecule remains largely unexplored.

Lack of Mechanistic Studies: For its established uses, such as in neuropharmacology, detailed mechanistic studies appear to be limited in the public domain. Understanding precisely how it interacts with neurotransmitter systems would be crucial for its development as a therapeutic agent.

Narrow Scope of Derivatives: Research has focused on specific classes of derivatives (e.g., those with hydroxyphenyl or thiazole (B1198619) moieties). mdpi.commdpi.com The synthesis and evaluation of a broader, more diverse library of derivatives based on this scaffold have not been extensively reported.

Opportunities for Research:

Scaffold for Drug Discovery: The most significant opportunity lies in its use as a scaffold for developing novel therapeutic agents. Recent studies on structurally related propanoic acid derivatives have shown promising results in creating new anticancer and antimicrobial candidates. mdpi.commdpi.com This suggests that the this compound backbone is a viable starting point for generating libraries of compounds for high-throughput screening against various diseases.

Neuropharmacological Exploration: Its documented use as a tool in studying neurotransmitter systems presents a clear opportunity for more focused research. Investigations could aim to identify specific receptor targets and elucidate its mode of action, potentially leading to new treatments for neurological disorders. mmsl.cz

Development of Peptidomimetics: As a substituted β-amino acid, it is an excellent candidate for incorporation into peptidomimetics. nbinno.com Research could explore how the 3-methylphenyl group influences the structure and function of β-peptides, potentially creating novel molecules with enhanced stability and specific binding properties.

Materials Science Applications: There is an opportunity to expand on its initial exploration in materials science. Systematic studies could investigate how its incorporation into different polymers affects their mechanical, thermal, and optical properties, potentially leading to the development of new high-performance materials.

Scope and Objectives of Academic Investigations on this compound

Academic investigations into this compound and its close analogues are generally driven by its utility as an intermediate and a molecular tool. The overarching objective is to leverage its specific chemical features—the chiral center, the protected amino group, and the substituted phenyl ring—to construct new molecules with desired properties.

Primary Objectives of Academic Research:

Synthesis of Novel Bioactive Compounds: A major focus is to use this compound as a starting material or "building block" to synthesize new molecules with potential therapeutic value. This involves chemically modifying the parent structure to create derivatives and then screening them for biological activity, such as antimicrobial or anticancer effects. mdpi.com The objective is to identify promising new pharmacophores for further preclinical development.

Elucidation of Structure-Activity Relationships (SAR): For derivatives that show biological activity, a key objective is to understand the relationship between their chemical structure and their biological function. By synthesizing and testing a series of related compounds, researchers can determine which parts of the molecule are essential for its activity, guiding the design of more potent and selective agents.

Development of Asymmetric Synthesis Methods: As a chiral molecule, it is a target for and a tool in asymmetric synthesis. Research objectives include developing efficient, stereoselective methods for its synthesis and using it as a chiral auxiliary or precursor to control the stereochemistry in the synthesis of other complex molecules. researchgate.net

Probing Biological Systems: In fields like neuropharmacology, the objective is to use this compound as a chemical probe. The goal is not necessarily to develop it as a drug itself, but to use it to interact with and study biological targets like receptors and enzymes, thereby gaining a better understanding of complex biological processes such as synaptic transmission.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| Synonyms | β-Amino-3-methyl-benzenepropanoic acid |

| Chirality | Exists as (R) and (S) enantiomers |

| Primary Application | Chiral Building Block in Organic Synthesis |

Structure

3D Structure

特性

IUPAC Name |

3-amino-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLYKNGYKKJNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377391 | |

| Record name | 3-amino-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68208-17-3 | |

| Record name | 3-amino-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 3 3 Methylphenyl Propanoic Acid and Its Derivatives

Established Synthetic Pathways for β-Amino Acids

The construction of the β-amino acid backbone can be achieved through various established synthetic strategies. These methods often involve creating key carbon-carbon or carbon-nitrogen bonds and require careful management of functional groups.

Condensation reactions are a cornerstone of β-amino acid synthesis, enabling the formation of the core structure from smaller, readily available precursors.

Mannich-Type Reactions: This reaction is one of the most common methods for preparing β-amino acids. rsc.org It typically involves the condensation of an aldehyde, an amine, and a carbon nucleophile, such as an enolate or a ketene (B1206846) silyl (B83357) acetal (B89532). acs.orgorganic-chemistry.org For instance, the reaction of an aldehyde with a secondary amine and a ketene silyl acetal can be promoted by catalysts to selectively afford β-amino esters. organic-chemistry.org

Passerini and Ugi Reactions: These are multi-component reactions (MCRs) that offer a convergent and efficient route to complex molecules, including derivatives of β-amino acids. A Passerini condensation of acyl cyanides, carboxylic acids, and isonitriles has been developed to provide access to β-peptides of α-hydroxy-β-amino acids. acs.orgnih.gov

Claisen-Type Condensations: In some biosynthetic pathways and synthetic analogs, the carboxylate of a β-amino acid starter unit is condensed with an enolate derived from an acyl intermediate in a Claisen-type reaction. researchgate.net This forms a β-ketoacyl intermediate that can be further processed.

Reduction of carefully chosen precursor molecules is a widely used tactic to introduce the amine or modify the carboxylic acid functionality of β-amino acids.

Reduction of Azides: A common multi-step approach involves the conjugate addition (Michael addition) of an azide (B81097) ion to an α,β-unsaturated carboxylic acid. acs.org The resulting β-azido acid is then reduced to the corresponding β-amino acid. This reduction can be carried out using various reagents, including sodium borohydride (B1222165) (NaBH₄) with a catalyst like cobalt(II) chloride or through catalytic hydrogenation. acs.org

Reduction of Nitroalkanes: The Henry reaction, which is the addition of a nitroalkane to an aldehyde, can produce a β-hydroxy-nitroalkane. This intermediate can be reductively processed to eliminate the hydroxyl group, and a subsequent Nef reaction can convert the nitroalkane into the target β-amino acid. thieme-connect.com

Reduction of Enamines and β-Keto Esters: Asymmetric hydrogenation of enamines, catalyzed by chiral transition metal complexes (e.g., Rhodium or Ruthenium), is a powerful method for producing enantiomerically enriched β-amino acids. hilarispublisher.com Similarly, the reductive amination of β-keto acids, sometimes using engineered enzymes like β-amino acid dehydrogenase, provides a direct route to chiral β-amino acids. acs.org

The following table summarizes common reduction strategies for β-amino acid synthesis.

| Precursor Compound | Key Reaction(s) | Reducing Agent(s) | Resulting Product |

| α,β-Unsaturated Acid | Michael Addition, Azide Reduction | TMSN₃, NaBH₄/Co(B) | β-Amino Acid |

| N-Protected α-Amino Aldehyde | Henry Reaction, Nef Reaction | NaBH₄, various | N-Protected β³-Amino Acid |

| (Z)-Enamine | Asymmetric Hydrogenation | H₂, Chiral Rh/Ru Catalyst | Chiral β-Amino Acid |

| β-Keto Acid | Reductive Amination | β-AADH Enzyme, NADPH | Chiral β-Amino Acid |

Protection-Deprotection Strategies in Synthesis

Given the presence of at least two reactive functional groups (amine and carboxylic acid), the use of protecting groups is essential in multi-step β-amino acid synthesis to prevent unwanted side reactions. wikipedia.org

Carboxyl Protection: The carboxylic acid group is often protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester) to prevent it from reacting while modifications are made elsewhere in the molecule. These groups can be removed by hydrolysis under acidic or basic conditions or by hydrogenolysis in the case of benzyl esters. wikipedia.org

The orthogonality of protecting groups is a key concept, allowing for the selective removal of one group in the presence of others. wikipedia.org For example, the acid-labile Boc group can be removed without affecting the base-labile Fmoc group, enabling complex synthetic sequences. creative-peptides.com

The table below details common protecting groups used in amino acid synthesis.

| Protecting Group | Abbreviation | Target Group | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Amine | Strong Acid (e.g., TFA) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) |

| Benzyloxycarbonyl | Cbz or Z | Amine | Catalytic Hydrogenation (H₂/Pd) or HBr/AcOH |

| Benzyl Ester | Bn | Carboxyl | Catalytic Hydrogenation (H₂/Pd) |

| tert-Butyl Ester | tBu | Carboxyl | Strong Acid (e.g., TFA) |

Multi-Step Organic Reaction Sequences

Many synthetic routes to β-amino acids involve multiple, sequential transformations to build the target molecule from simple starting materials.

Arndt–Eistert Homologation: This is a classic method for converting an α-amino acid into a β-amino acid, effectively lengthening the carbon chain by one methylene (B1212753) unit. rsc.orgthieme-connect.com The process involves converting the N-protected α-amino acid to an acid chloride, reacting it with diazomethane (B1218177) to form a diazoketone, and then performing a Wolff rearrangement.

Michael Addition Followed by Reduction: As mentioned previously, a two-step sequence involving the conjugate addition of an azide to an α,β-unsaturated system, followed by the reduction of the azido (B1232118) group, is an effective and widely used multi-step protocol. acs.org This approach allows for the synthesis of various β-amino acids by changing the starting unsaturated acid. acs.org

From α-Amino Acids via Reduction and Substitution: N-protected α-amino acids can be reduced to the corresponding β-amino alcohols. The alcohol functionality can then be converted into a leaving group (e.g., iodide) and displaced with a cyanide nucleophile. Subsequent hydrolysis of the nitrile yields the desired β-amino acid. hilarispublisher.comresearchgate.net

Targeted Synthesis of 3-Amino-3-(3-methylphenyl)propanoic acid

The synthesis of the specific compound this compound can be achieved through a direct and efficient one-pot procedure.

A well-established method for synthesizing β-aryl-β-amino acids is a one-pot condensation reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia (B1221849). google.com This is a variation of the Knoevenagel condensation followed by Michael addition and decarboxylation.

For the synthesis of this compound, the specific starting materials are 3-methylbenzaldehyde (B113406), malonic acid, and ammonium (B1175870) acetate (B1210297), which serves as both the ammonia source and a catalyst. chemicalbook.com The reaction is typically performed by refluxing the components in a solvent such as ethanol (B145695). prepchem.com

The proposed reaction proceeds as follows:

Knoevenagel Condensation: 3-methylbenzaldehyde reacts with malonic acid to form an α,β-unsaturated dicarboxylic acid intermediate.

Michael Addition: Ammonia (from ammonium acetate) adds to the β-position of the unsaturated intermediate.

Decarboxylation: The intermediate decarboxylates upon heating to yield the final product, this compound.

A similar, documented procedure for the 4-methyl isomer involves refluxing p-tolualdehyde (4-methylbenzaldehyde), malonic acid, and ammonium acetate in ethanol for several hours. prepchem.com After the reaction, the product is isolated by adjusting the pH to precipitate the amino acid. prepchem.com This methodology is directly applicable to the synthesis of the 3-methylphenyl isomer.

The table below outlines the reactants for this direct synthesis.

| Reactant | Role |

| 3-Methylbenzaldehyde | Aromatic aldehyde; provides the aryl-substituted carbon |

| Malonic Acid | Provides the propanoic acid backbone |

| Ammonium Acetate | Ammonia source for the amino group and catalyst |

| Ethanol | Reaction solvent |

Utilization of Malonic Acid and Ammonium Acetate in Synthesis

A common and straightforward method for the synthesis of 3-aryl-β-amino acids involves a one-pot reaction using an aromatic aldehyde, malonic acid, and ammonium acetate. This approach is a variation of the Knoevenagel condensation followed by a Michael addition and decarboxylation.

In this synthesis, 3-methylbenzaldehyde serves as the precursor for the 3-methylphenyl group. The reaction is typically carried out in a high-boiling solvent, such as 1-butanol (B46404), and heated to reflux. chemicalbook.com The general mechanism involves the following steps:

Iminium Ion Formation: 3-methylbenzaldehyde reacts with ammonia (from ammonium acetate) to form an imine.

Knoevenagel Condensation: The aldehyde also reacts with the enolate of malonic acid in a Knoevenagel condensation.

Michael Addition: Ammonia adds to the activated double bond of the condensation product in a Michael-type addition.

Decarboxylation: The intermediate subsequently decarboxylates upon heating to yield the final β-amino acid.

A general procedure involves refluxing a mixture of the aldehyde, malonic acid, and ammonium acetate in a solvent like 1-butanol for several hours until the evolution of carbon dioxide ceases. chemicalbook.comchemicalbook.com The product often precipitates from the reaction mixture upon cooling and can be isolated by filtration. This method is advantageous due to the availability and low cost of the starting materials. A patent describes a similar one-pot process for related 3-amino-3-phenylpropionic acid esters, highlighting the reaction of an aldehyde with malonic acid and ammonium acetate as the core transformation to build the β-amino acid backbone. google.com

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis using malonic acid and ammonium acetate is dependent on several factors, and optimization of these conditions is crucial for maximizing the yield and purity of this compound.

Key parameters that are typically optimized include:

Solvent: High-boiling point solvents such as 1-butanol or ethanol are often used to facilitate the reaction, which requires elevated temperatures for condensation and decarboxylation. chemicalbook.comgoogle.com

Temperature: The reaction is generally conducted at reflux temperature to drive the reaction to completion. chemicalbook.com Temperature control is critical; insufficient heat may lead to incomplete reaction, while excessive temperatures could cause side reactions or degradation of the product.

Stoichiometry: The molar ratio of the reactants (3-methylbenzaldehyde, malonic acid, and ammonium acetate) is a critical parameter. An excess of ammonium acetate is often used to ensure a sufficient supply of ammonia for the reaction. chemicalbook.com

Reaction Time: The reaction is monitored, often by observing the cessation of CO2 evolution, to determine the optimal duration. chemicalbook.com Typical reaction times range from 1.5 to several hours. chemicalbook.comgoogle.com

Under optimized conditions, this method can provide moderate to good yields of the desired β-amino acid. For similar syntheses, reported yields are typically in the range of 65-80%. chemicalbook.com A one-pot process for a related ester derivative reported a yield of 78%. google.com Further purification of the crude product is usually performed by washing with various solvents or by recrystallization to achieve the desired purity.

Table 1: Optimization Parameters for β-Amino Acid Synthesis

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Reactants | Aldehyde, Malonic Acid, Ammonium Acetate | Readily available starting materials for building the β-amino acid structure. chemicalbook.com |

| Solvent | 1-Butanol or Ethanol | High-boiling point facilitates reaction at necessary elevated temperatures. chemicalbook.comgoogle.com |

| Temperature | Reflux | Provides energy for condensation and decarboxylation steps. chemicalbook.com |

| Reactant Ratio | ~1:1.1:2.3 (Aldehyde:Malonic Acid:Ammonium Acetate) | Excess ammonium acetate ensures sufficient ammonia for the reaction. chemicalbook.com |

| Reaction Time | 1.5 - 2 hours (or until CO₂ evolution ceases) | Ensures the reaction proceeds to completion. chemicalbook.com |

| Typical Yield | 65-80% | Represents a moderately efficient synthesis. chemicalbook.com |

Synthesis of Protected Derivatives

For applications in peptide synthesis, the amino group of this compound must be protected to prevent unwanted side reactions during the peptide coupling process. The most common protecting groups are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl).

Fmoc-Protected this compound Synthesis

The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). The synthesis of Fmoc-protected this compound is crucial for its incorporation into peptide chains. chemimpex.com This derivative is a versatile building block in peptide chemistry, valued for introducing a specific chiral center and structural motif into peptides. chemimpex.comlookchem.com

The standard procedure for introducing the Fmoc group involves reacting the free β-amino acid with an Fmoc-donating reagent under basic conditions. A common reagent for this purpose is 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). The reaction is typically carried out in a mixed solvent system, such as acetone (B3395972) and water, with a base like sodium bicarbonate to neutralize the acid formed during the reaction. researchgate.net

Another method for synthesizing Fmoc-protected β-amino acids is the Arndt-Eistert homologation, starting from an Fmoc-protected α-amino acid. This involves converting the α-amino acid into an acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent ultrasound-promoted Wolff rearrangement in the presence of silver benzoate (B1203000) yields the Fmoc-protected β-amino acid. organic-chemistry.org This method is noted for its mild conditions, which are compatible with the base-sensitive Fmoc group. organic-chemistry.org

Boc-Protected Derivatives Synthesis

The Boc group is an acid-labile protecting group, offering an alternative strategy for peptide synthesis. Boc-(S)-3-amino-3-(3-methylphenyl)propanoic acid is a valuable building block used in both peptide synthesis and broader pharmaceutical research. chemimpex.com The Boc group can enhance the stability and solubility of the amino acid derivative. chemimpex.com

The synthesis of the Boc-protected derivative is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org The reaction can be performed in various solvents, including aqueous solutions or anhydrous organic solvents. A base, such as sodium hydroxide (B78521) or triethylamine, is required to deprotonate the amino group, facilitating its nucleophilic attack on the Boc₂O. researchgate.net The reaction mixture is often stirred overnight at a controlled temperature to ensure completion. researchgate.net Following the reaction, an acidic workup is performed to isolate the N-Boc protected amino acid. researchgate.net

Table 2: Common Protecting Groups for this compound

| Protecting Group | Full Name | Reagent for Synthesis | Cleavage Condition | Key Feature |

|---|---|---|---|---|

| Fmoc | 9-fluorenylmethoxycarbonyl | Fmoc-OSu | Base (e.g., Piperidine) | Widely used in solid-phase peptide synthesis; UV-active. chemimpex.comresearchgate.net |

| Boc | tert-butyloxycarbonyl | Boc₂O (Di-tert-butyl dicarbonate) | Acid (e.g., TFA) | Common in solution-phase and some solid-phase synthesis. chemimpex.comorganic-chemistry.org |

Preparation of Ester Derivatives for Synthetic Intermediacy

Ester derivatives of this compound are important synthetic intermediates. They protect the carboxylic acid functionality and can be used in subsequent reactions, such as peptide coupling or reductions.

Several methods exist for the preparation of these esters:

Fischer Esterification: This classic method involves reacting the amino acid with an excess of an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. mdpi.comnih.gov

Reaction with Thionyl Chloride: A one-pot method involves first synthesizing the β-amino acid and then, in the same pot, adding an alcohol and thionyl chloride. The thionyl chloride reacts with the alcohol to form an esterifying agent in situ, leading to the formation of the corresponding ester. google.com For example, adding ethanol and thionyl chloride and heating to reflux can produce the ethyl ester. google.com

Simultaneous Reduction and Esterification: In some synthetic routes, esterification can occur concurrently with other transformations. For instance, the reduction of a nitro group to an amine using stannous chloride in ethanol can also catalyze the esterification of a carboxylic acid group present in the molecule, as the tin salt acts as a Lewis acid. nih.gov

These ester derivatives, such as the methyl or ethyl esters, serve as versatile intermediates for the synthesis of more complex molecules, including amides and hydrazides, which may have applications as antimicrobial candidates. mdpi.comnih.gov

Scale-Up Considerations and Industrial Production Methodologies for β-Amino Acids

The industrial production of amino acids is a major biotechnological and chemical enterprise. While the large-scale production of proteinogenic α-amino acids is dominated by fermentation processes using engineered microorganisms like Corynebacterium glutamicum, the production of non-natural β-amino acids such as this compound relies primarily on chemical synthesis. researchgate.netnih.gov

Scaling up the chemical synthesis of β-amino acids presents several challenges:

Cost of Goods: The starting materials and reagents must be cost-effective for industrial-scale production. While the synthesis from 3-methylbenzaldehyde, malonic acid, and ammonium acetate uses relatively inexpensive inputs, other multi-step synthetic routes may rely on more expensive reagents. google.comillinois.edu

Process Safety and Environmental Impact: The use of hazardous reagents (e.g., diazomethane in Arndt-Eistert homologation) or high-pressure equipment can pose significant safety risks and complicate scale-up. google.comillinois.edu Industrial processes must be designed to minimize waste and environmental impact.

Efficiency and Throughput: One-pot reactions are generally preferred for industrial applications as they reduce operating complexity, improve production efficiency, and minimize waste generation compared to multi-step syntheses that require isolation and purification of intermediates. google.com

Purification: Developing robust and scalable purification methods to ensure high purity of the final product is a critical aspect of industrial production.

Common synthetic strategies considered for the large-scale production of β-amino acids include conjugate additions, Mannich-type reactions, and homologations of α-amino acids. illinois.edu Recent advances in catalysis, such as palladium-catalyzed aminocarbonylation of alkenes, offer new, more efficient routes but may face challenges related to catalyst cost and removal. illinois.edu The selection of a specific synthetic route for industrial production depends on a careful evaluation of economic, safety, and environmental factors.

Stereochemical Aspects and Enantioselective Synthesis

Significance of Chirality in β-Amino Acid Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the study of β-amino acids and their applications in medicinal chemistry and material science. frontiersin.orgacs.org The two mirror-image forms, known as enantiomers, often exhibit profoundly different behaviors in chiral environments, such as the biological systems of the human body. mdpi.com This divergence arises because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions where one enantiomer may bind effectively and elicit a desired therapeutic response, while the other may be inactive or even cause adverse effects. frontiersin.orgmdpi.com The infamous case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of the critical importance of stereochemistry in drug development. frontiersin.org

Beyond pharmacology, the stereochemistry of β-amino acids is crucial for their role as building blocks for β-peptides. hilarispublisher.com Unlike their α-amino acid counterparts, β-peptides have a strong propensity to form stable, well-defined secondary structures, including helices, sheets, and turns. hilarispublisher.com The specific chirality of the constituent β-amino acid residues dictates the folding pattern and handedness of these structures. nih.gov This ability to control supramolecular architecture is vital for designing novel biomaterials, catalysts, and peptidomimetics with specific functions. frontiersin.org Consequently, the development of methods to synthesize enantiomerically pure β-amino acids is of paramount importance to fully harness their potential in various scientific fields. hilarispublisher.comnih.gov

Enantioselective Synthesis Strategies for 3-Amino-3-(3-methylphenyl)propanoic acid and its Analogs

The synthesis of single-enantiomer β-amino acids is a significant challenge that has been addressed through various innovative strategies. These methods can be broadly categorized into enzyme-catalyzed transformations and asymmetric catalysis, both aiming to produce the desired stereoisomer with high purity.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a powerful approach for producing enantiomerically pure compounds under mild reaction conditions. Lipases, in particular, have been extensively employed for the kinetic resolution of racemic mixtures of β-amino acid derivatives.

Lipases are hydrolase enzymes that can catalyze the cleavage of ester bonds. researchgate.netnih.gov In a process known as kinetic resolution, a lipase (B570770) is introduced to a racemic mixture of a β-amino ester. The enzyme selectively catalyzes the hydrolysis (reaction with water) or alcoholysis (reaction with an alcohol) of one enantiomer at a much faster rate than the other. mdpi.comarkat-usa.orgacs.org This difference in reaction rates allows for the separation of the faster-reacting enantiomer (which is converted to the corresponding carboxylic acid or a new ester) from the unreacted, slower-reacting enantiomer. mdpi.com This technique has been successfully applied to resolve a wide variety of acyclic β-amino carboxylic esters. mdpi.com

The choice of lipase is critical, as different enzymes exhibit varying degrees of enantioselectivity and substrate specificity. Candida antarctica lipase A (CAL-A) has proven to be a highly effective biocatalyst for the resolution of β-aryl-β-amino esters. researchgate.netresearchgate.net A notable example is the enantioselective N-acylation of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, a close analog of the target compound. researchgate.net In this process, CAL-A selectively acylates the amino group of one enantiomer using an acyl donor, allowing for its separation from the unreacted enantiomer.

In a gram-scale resolution, CAL-A was used in neat butyl butanoate, which served as both the acyl donor and the solvent. researchgate.net This strategy yielded the unreacted (S)-ethyl 3-amino-3-(4-cyanophenyl)propanoate hydrochloride and the acylated product, (R)-N-butanoyl ethyl 3-amino-3-(4-cyanophenyl)propanoate, both in high enantiomeric purity. The products could then be hydrolyzed to obtain the corresponding free amino acid enantiomers. researchgate.net CAL-A has demonstrated excellent chemoselectivity and good to excellent enantioselectivity in the acylation of various β-amino esters. researchgate.net

| Substrate | Enzyme | Acyl Donor/Solvent | Reaction Time | Conversion | Product 1 (Unreacted) | Product 2 (Acylated) |

|---|---|---|---|---|---|---|

| (±)-Ethyl 3-amino-3-(4-cyanophenyl)propanoate (1.0 g) | CAL-A (20% w/w preparation) | Butyl Butanoate | 144 h | 50% | (S)-enantiomer hydrochloride | (R)-enantiomer butanamide |

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of a specific enantiomer. This approach is highly efficient and has been widely applied to the synthesis of β-amino acids.

Transition metals such as ruthenium (Ru) and rhodium (Rh), when complexed with chiral organic molecules known as ligands, can form powerful asymmetric catalysts. hilarispublisher.com These catalysts create a chiral pocket around the metal's active site, which influences how the substrate binds and reacts, leading to the preferential formation of one enantiomer. hilarispublisher.comresearchgate.net

A common strategy for synthesizing chiral β-amino acids is the asymmetric hydrogenation of prochiral enamines or α,β-unsaturated esters. hilarispublisher.comresearchgate.net In this reaction, a chiral Ru or Rh catalyst facilitates the addition of hydrogen across a double bond, creating a new stereocenter with high enantioselectivity. hilarispublisher.comresearchgate.net For instance, chiral Ru complexes have been used in the asymmetric transfer hydrogenation of N-phosphinyl ketimines, affording chiral amines that are precursors to β-amino acids with good yields and enantiomeric excesses. mdpi.com Similarly, Rh-based catalysts have been employed in the conjugate addition of arylboronic acids to β-acrylates and in the asymmetric hydrogenation of enamines, providing access to β-aryl-β-amino acids with high enantiopurity. hilarispublisher.comnih.gov The performance of these catalysts is highly dependent on the structure of the chiral ligand, the substrate, and the specific reaction conditions. researchgate.net

| Catalyst System | Reaction Type | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ + Chiral β-amino alcohol ligand | Asymmetric Transfer Hydrogenation (ATH) | N-phosphinyl ketimines | Chiral N-phosphinyl amines in high yield and up to 82% ee | mdpi.com |

| Rh-complex with chiral ferrocenylphosphine ligand | Asymmetric Hydrogenation | (Z)-enamine acrylate (B77674) esters | Asymmetric amino esters with excellent ee (up to 97%) | researchgate.net |

| Rh(acac)(ethylene)₂ + difluorophos ligand | Conjugate Addition | β-acrylates and aryl boronic acids | Good yields of β-amino acid derivatives | hilarispublisher.com |

Asymmetric Catalysis Approaches

Chiral Auxiliary Approaches in β-Amino Acid Synthesis

Chiral auxiliary-based methods are a cornerstone of asymmetric synthesis. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to guide the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Several chiral auxiliaries have been effectively employed in the synthesis of β-amino acids. acs.org For instance, pseudoephenamine has been demonstrated as a versatile chiral auxiliary that provides remarkable stereocontrol in alkylation reactions. nih.gov Another established method involves the use of hexahydrobenzoxazolidinones, which can be N-acylated and then alkylated with high diastereoselectivity to produce β2-amino acids. researchgate.net The Schöllkopf method, while primarily used for α-amino acids, establishes the principle of using bis-lactim ethers derived from amino acids like valine to direct alkylation, achieving high diastereoselectivity. biosynth.com The success of these methods relies on the steric properties of the auxiliary, which directs the approach of incoming reagents from the least hindered face. biosynth.com

Table 1: Examples of Chiral Auxiliary Approaches in Amino Acid Synthesis

| Chiral Auxiliary | Key Reaction Type | Typical Diastereoselectivity | Reference |

|---|---|---|---|

| Pseudoephenamine | Asymmetric Alkylation | High | nih.gov |

| Hexahydrobenzoxazolidinones | Diastereoselective Alkylation | High | researchgate.net |

| Schöllkopf Auxiliaries | Diastereoselective Alkylation | > 95% d.e. | biosynth.com |

Enantioselective Formation of Metal Complexes

The use of transition metal complexes is another powerful strategy for enantioselective synthesis. mdpi.com Chiral ligands coordinate to a metal center, creating a chiral environment that can catalyze reactions with high enantioselectivity. For the synthesis of amino acids, nickel(II) and copper(II) complexes have proven particularly useful.

One common approach involves the asymmetric synthesis of α-amino acids using chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218). nih.gov The planar structure of the complex allows for stereoselective alkylation, controlled by the chiral ligand. mdpi.com After the reaction, the complex can be disassembled to release the desired amino acid and recover the chiral ligand. mdpi.com Similarly, the isomerization of mixed-ligand copper(II) Schiff-base complexes has been investigated for the enantioselective formation of amino acids. researchgate.net The choice of the metal, the design of the chiral ligand, and the reaction conditions are all critical factors in achieving high enantioselectivity.

Resolution of Racemic Mixtures

When an enantioselective synthesis is not feasible, a racemic mixture (a 50:50 mixture of both enantiomers) can be produced and subsequently separated. This separation process is known as resolution. dalalinstitute.com Several methods exist for resolving racemic amino acids.

Chemical resolution involves converting the enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of another chiral compound, known as a resolving agent. dalalinstitute.com Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization or chromatography. dalalinstitute.comgoogle.com The separated diastereomers are then converted back into the individual enantiomers. A novel approach uses PEGylated resolving agents, where diastereomeric complexes are formed and then separated via a temperature-assisted phase transition. nih.gov

Enzymatic resolution is a highly selective method that utilizes enzymes, such as acylase. These enzymes can selectively act on one enantiomer in the racemic mixture. For example, an acylase can hydrolyze the N-acyl derivative of the L-isomer of an amino acid, leaving the D-isomer unreacted. google.com The resulting free L-amino acid and the unhydrolyzed N-acyl-D-amino acid can then be easily separated.

Chromatographic resolution employs a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The racemic mixture is passed through the column, and the enantiomers interact differently with the chiral stationary phase, causing them to elute at different times, thus achieving separation. dalalinstitute.com

Table 2: Comparison of Racemic Resolution Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chemical (Diastereomer Formation) | Conversion to diastereomers with different physical properties | Widely applicable, scalable | Requires stoichiometric resolving agent, additional reaction steps |

| Enzymatic | Enzyme selectively catalyzes a reaction on one enantiomer | High selectivity, mild conditions | Enzyme specificity can be limiting, potential for substrate inhibition |

| Chromatographic | Differential interaction with a chiral stationary phase | Direct separation, analytical and preparative scale | Expensive chiral columns, requires method development |

Determination of Enantiomeric Purity

After performing an enantioselective synthesis or a racemic resolution, it is essential to determine the enantiomeric purity of the product. This is typically expressed as enantiomeric excess (ee), which measures how much more of one enantiomer is present compared to the other. Chromatographic techniques are the primary methods for this analysis.

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method. cat-online.comsigmaaldrich.com CSPs are designed to interact differently with each enantiomer, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids. sigmaaldrich.com

Gas chromatography (GC) on a chiral column is another powerful technique. For this method, the amino acids are typically derivatized to increase their volatility. cat-online.com The derivatized enantiomers are then separated on the chiral column and detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). cat-online.com

In some cases, an indirect approach is used where the enantiomeric mixture is reacted with a chiral derivatizing reagent to form diastereomers. These diastereomers can then be separated and quantified on a standard, achiral HPLC column. oup.com

Impact of Stereochemistry on Biological Activity and Pharmacological Properties

Stereochemistry is a critical determinant of a molecule's biological activity. nih.govnih.gov Because biological systems, such as enzymes and receptors, are themselves chiral, they often interact differently with the different enantiomers of a chiral compound. nih.govnumberanalytics.com One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive, less active, or even cause adverse effects. nih.gov

For β-amino acids, the specific spatial arrangement can influence their ability to be recognized by amino acid transporters for cellular uptake, their interaction with target enzymes, and their incorporation into peptides. nih.govnumberanalytics.com The presence of β-amino acids can confer unique structural properties and increased stability to peptides, making them valuable in drug design. researchgate.net

Specifically for this compound, its chiral nature is crucial for its applications. The (R)-enantiomer is utilized as a building block in the synthesis of pharmaceuticals and is explored for its potential in treating neurological disorders. chemimpex.comlookchem.com This highlights that the specific stereochemistry of the molecule is essential for its intended pharmacological activity, likely due to stereospecific interactions with a biological target. The difference in activity between enantiomers underscores the importance of enantioselective synthesis to produce the single, active isomer for therapeutic use. nih.gov

Chemical Reactivity and Derivatization Strategies

Reactivity of the Amino Functionality in 3-Amino-3-(3-methylphenyl)propanoic acid

The primary amino group is a key site for derivatization, enabling the incorporation of this amino acid into larger molecular frameworks, particularly peptides. Its nucleophilic nature dictates its reactivity, necessitating protective measures during many synthetic procedures.

Protecting Group Chemistry (Fmoc, Boc)

In peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the α-amino group of an amino acid must be temporarily blocked or "protected" to prevent unwanted side reactions during the formation of peptide bonds. For this compound, the most commonly employed protecting groups are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl).

The Fmoc group is a base-labile protecting group. Its attachment to the amino functionality of this compound yields Fmoc-3-amino-3-(3-methylphenyl)propanoic acid, a stable and versatile building block for SPPS. nih.govresearchgate.net The Fmoc group's key advantage is its removal under mild basic conditions, typically with a solution of piperidine, which does not affect the acid-labile protecting groups often used for amino acid side chains or the linkage to the solid support resin. This orthogonality is fundamental to modern SPPS strategies.

Both Fmoc- and Boc-protected derivatives of this compound are valued for their ability to introduce a unique structural element into peptides, potentially enhancing their bioactivity and stability. nih.govslideshare.net

| Protecting Group | Full Name | Key Feature | Deprotection Condition | Primary Application |

|---|---|---|---|---|

| Fmoc | 9-fluorenylmethoxycarbonyl | Base-labile | Mild base (e.g., Piperidine) | Orthogonal solid-phase peptide synthesis |

| Boc | tert-butyloxycarbonyl | Acid-labile | Strong acid (e.g., Trifluoroacetic Acid) | Alternative strategy in peptide synthesis |

Amidation and Peptide Bond Formation

The principal reaction of the amino group in this compound is the formation of an amide bond, the very linkage that defines peptides. britannica.comgoogle.com After protecting the carboxylic acid group of one amino acid and the amino group of a second, the two can be joined through a condensation reaction.

This process requires the "activation" of the carboxylic acid group of the incoming amino acid, which is typically achieved using coupling reagents. These reagents react with the carboxyl group to form a highly reactive intermediate that is susceptible to nucleophilic attack by the free amino group of the other residue. Common coupling reagents used in peptide synthesis that are compatible with protected this compound include carbodiimides (like DCC or DIC) and aminium salts (like HBTU or TBTU). biosynth.com

The incorporation of this compound into a peptide chain introduces a β-amino acid residue. This can alter the resulting peptide's secondary structure, imparting unique conformational constraints and potentially increasing its resistance to enzymatic degradation compared to natural peptides composed solely of α-amino acids.

Oxidation Reactions Involving the Amino Group

The amino group of aromatic amines can undergo oxidation, although this often leads to a complex mixture of products. nih.gov The specific oxidation of the amino group in this compound is not extensively detailed in targeted literature, but general principles of aromatic amine oxidation apply.

Oxidizing agents can convert primary aromatic amines into a variety of products, including nitroso, nitro, and azoxy compounds, or lead to polymerization. slideshare.net For instance, enzymatic oxidation of aromatic amines using catalysts like laccase often results in the formation of oligomeric or polymeric products rather than discrete, cyclic structures. nih.gov The electrochemical oxidation of amines is another pathway, proceeding through an amine radical cation intermediate. researchgate.net The precise outcome of an oxidation reaction is highly dependent on the specific oxidant used, the reaction conditions, and the presence of other functional groups on the molecule. In the context of a complex molecule like this compound, controlling the oxidation to yield a single, desired product would be a significant synthetic challenge.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is the other key functional handle for synthesis, primarily serving as the electrophilic partner in condensation reactions.

Esterification Reactions

The carboxylic acid group of this compound can be readily converted to an ester. Esterification is often performed to protect the carboxyl group during reactions involving the amino functionality or to modify the compound's solubility and pharmacokinetic properties.

A common and efficient method for the esterification of amino acids is reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst. Thionyl chloride (SOCl₂) followed by the addition of an alcohol is a classic method that proceeds via an acyl chloride intermediate. Another widely used method involves using trimethylchlorosilane (TMSCl) in an alcohol solvent at room temperature, which has been shown to be effective for a range of natural and synthetic amino acids, yielding the corresponding amino acid ester hydrochlorides in good yields.

| Method | Reagents | Description |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., MeOH), Strong Acid (e.g., H₂SO₄) | Acid-catalyzed equilibrium reaction. Typically requires heating and removal of water to drive to completion. |

| Thionyl Chloride Method | 1. SOCl₂ 2. Alcohol | Converts the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the alcohol. |

| TMSCl Method | Alcohol (e.g., MeOH), Trimethylchlorosilane (TMSCl) | A mild and efficient method for preparing methyl esters of amino acids at room temperature. |

Transformations of the Aryl Ring System

The 3-methylphenyl (m-tolyl) group offers further opportunities for structural modification, although these reactions are less common than those involving the amino or carboxyl groups. The reactivity of the aryl ring is influenced by the two substituents: the methyl group and the 3-aminopropanoic acid chain. Both are generally considered activating, ortho-, para-directing groups for electrophilic aromatic substitution.

Electrophilic Aromatic Substitution (SEAr): The benzene (B151609) ring can undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. wikipedia.org The incoming electrophile would be directed to the positions ortho and para relative to the existing substituents. Given the substitution pattern (meta to each other), the possible positions for substitution are C2, C4, and C6. The precise outcome would depend on the steric hindrance and the electronic directing effects of the two groups. libretexts.org

Oxidation of the Methyl Group: The benzylic methyl group is susceptible to oxidation. libretexts.org Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid. google.comyoutube.comresearchgate.net This transformation would convert the 3-methylphenyl moiety into an isophthalic acid derivative, significantly altering the molecule's structure and properties. This "side-chain oxidation" is a robust reaction for alkylbenzenes that possess at least one benzylic hydrogen. libretexts.org

Nucleophilic Substitution Reactions on Halogenated Analogs

While this compound itself is not primed for nucleophilic aromatic substitution, its halogenated analogs are. Introducing halogen atoms (F, Cl, Br) onto the phenyl ring renders the molecule susceptible to this class of reactions, particularly when electron-withdrawing groups are also present to activate the ring.

Nucleophilic aromatic substitution (SNAr) on such analogs would proceed via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. pressbooks.pub Subsequently, the halide ion is eliminated, resulting in the substituted product. pressbooks.pub The reactivity of the halogenated ring is significantly enhanced by the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group. pressbooks.pub

Studies on related aryl halides have shown that the nature of the halogen influences reaction efficiency in an SNAr context. For instance, in reactions of dinitro-substituted aryl halides with amino acids, the reaction yields follow the order F > Cl > Br. lookchem.com This is because the rate-determining step is the initial attack by the nucleophile, which is favored by the high electronegativity of fluorine. lookchem.com This principle would apply to halogenated analogs of this compound, allowing for the displacement of a halogen by various nucleophiles to introduce new functional groups onto the aromatic core.

Modifications and Substitutions on the Phenyl Ring

Modifications to the phenyl ring are typically introduced by utilizing appropriately substituted starting materials in the synthesis of the core molecule. A common and effective method for creating a variety of 3-amino-3-arylpropanoic acids is a one-pot, three-component reaction involving a substituted benzaldehyde (B42025), malonic acid, and a source of ammonia (B1221849), such as ammonium (B1175870) acetate (B1210297). scribd.comresearchgate.net

By selecting a benzaldehyde with the desired substituents, a wide array of analogs can be produced. For this compound, the synthesis would begin with 3-methylbenzaldehyde (B113406) (m-tolualdehyde). To generate other analogs, one could start with alternative aldehydes as shown in the table below.

| Starting Benzaldehyde | Resulting Phenyl Ring Substitution | Reference |

|---|---|---|

| 3-Methylbenzaldehyde | 3-Methyl | scribd.com |

| 4-Chlorobenzaldehyde | 4-Chloro | scribd.com |

| 4-Methoxybenzaldehyde | 4-Methoxy | scribd.com |

| 3-Nitrobenzaldehyde | 3-Nitro | scribd.com |

| 4-Hydroxybenzaldehyde | 4-Hydroxy | scribd.com |

This synthetic strategy underscores that the substitution pattern on the phenyl ring is determined prior to the formation of the aminopropanoic acid backbone. The electronic properties of the substituent on the benzaldehyde can influence the reaction yield, with electron-donating groups generally favoring the formation of the desired β-amino acid. scribd.com

Synthesis of Novel Derivatives and Analogs of this compound

The core structure of this compound serves as a versatile template for the synthesis of a wide range of novel derivatives and analogs. Derivatization can be targeted at the amino group, the carboxylic acid, or through the introduction of more complex substituents.

A variety of synthetic approaches have been employed for related 3-aminopropanoic acid scaffolds. For instance, N-phenyl-N-thiocarbamoyl-β-alanine can be used as a precursor to synthesize derivatives containing a thiazole (B1198619) ring via the Hantzsch method. nih.govresearchgate.net Other strategies involve the synthesis of 3-amino-3-phenylpropionamide derivatives from imine intermediates. nih.gov Furthermore, derivatives featuring a 4-hydroxyphenyl moiety attached to the amino group have been synthesized, demonstrating the feasibility of N-arylation. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies via Derivatization

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications influence the biological activity and pharmacokinetic properties of a molecule. For derivatives of 3-arylpropionic acids, SAR studies have revealed key structural features that dictate their potency and selectivity for various biological targets. nih.govresearchgate.net

Key areas for derivatization and their impact on activity include:

Phenyl Ring Substitution : The introduction of different substituents onto the phenyl ring can significantly alter biological activity. For example, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the presence of aromatic substituents with groups like -NO₂, -F, and -Cl was explored. nih.govmdpi.com

Propionic Acid Chain Modification : Altering the propionic acid chain, for instance by introducing substituents at the C3 benzylic position, can impact metabolic stability. This has been shown to be a strategy to enhance the half-life of 3-arylpropionic acid analogs by preventing metabolic oxidation. nih.govresearchgate.net

Carboxylic Acid Derivatization : Modification of the carboxy group into amides, esters, or hydrazones is a common strategy. In one study, converting the carboxylic acid of a thiazole derivative into hydrazone and hydrazide derivatives was found to decrease antimicrobial activity, suggesting the free carboxyl group was important for the observed effect. nih.gov In another series, the conversion of a carboxylic acid to an oxime moiety was found to significantly enhance antiproliferative activity against cancer cells. mdpi.com

| Compound Series | Modification | Observed SAR Finding | Reference |

|---|---|---|---|

| 3-Arylpropionic acids | Substitution on propionic acid chain | Enhanced half-life in rats, likely due to blocking metabolic oxidation. | nih.govresearchgate.net |

| 3-[(4-Acetylphenyl)(thiazolyl)amino]propanoic acids | Conversion of acetyl to oxime | Significantly enhanced antiproliferative activity compared to parent compound. | mdpi.com |

| 3-[(Thiazolyl)(phenyl)amino]propanoic acids | Conversion of carboxyl to hydrazide/hydrazone | Decreased antimicrobial activity, indicating importance of the free acid. | nih.gov |

These studies highlight that systematic derivatization and subsequent biological evaluation are essential for optimizing the therapeutic potential of the this compound scaffold.

Preparation of Functionalized Intermediates

The synthesis of complex derivatives of this compound often relies on the preparation of key functionalized intermediates. These intermediates can be the core β-amino acid itself, which is then further modified, or precursors that are elaborated into the final products.

One of the most direct methods to prepare the 3-amino-3-arylpropanoic acid core is the one-pot reaction of an arylaldehyde, malonic acid, and ammonium acetate. scribd.comresearchgate.net This method provides the foundational intermediate for subsequent derivatization at the amino or carboxyl group.

Alternatively, functionalized intermediates can be prepared through different routes. For example, N-substituted β-alanine esters can be synthesized via the reaction of an amine (like 4-aminophenol) with an acrylate (B77674) (like methyl acrylate). nih.gov This ester can then be converted into other useful intermediates, such as a hydrazide, by reacting it with hydrazine. nih.gov These hydrazide intermediates are valuable for building more complex molecules, such as hydrazones, through condensation with various aldehydes and ketones. nih.gov

Common strategies for preparing key intermediates are summarized below:

| Intermediate Type | General Preparative Method | Starting Materials | Reference |

|---|---|---|---|

| 3-Amino-3-arylpropanoic Acid | One-pot three-component reaction | Aryl aldehyde, Malonic acid, Ammonium acetate | scribd.comresearchgate.net |

| N-Aryl-β-alanine Methyl Ester | Michael addition | Aryl amine, Methyl acrylate | nih.gov |

| N-Aryl-β-alanine Hydrazide | Hydrazinolysis of ester | N-Aryl-β-alanine methyl ester, Hydrazine | nih.gov |

| N-Phenyl-N-thiocarbamoyl-β-alanine | Reaction with isothiocyanate | β-Alanine, Phenyl isothiocyanate | nih.govresearchgate.net |

The strategic preparation of these functionalized intermediates is fundamental to the successful synthesis of diverse and novel analogs of this compound for further chemical and biological investigation.

Biological and Pharmacological Research of 3 Amino 3 3 Methylphenyl Propanoic Acid and Its Analogs

Neuropharmacological Investigations of β-Amino Acid Derivatives

β-Amino acid derivatives are explored for their potential in developing therapeutic agents for various neurological disorders. mmsl.cz Their structural similarity to endogenous neurotransmitters allows them to interact with key components of the nervous system, including neurotransmitter systems and receptors, offering avenues for neuroprotection and cognitive enhancement. chemimpex.comrsc.org

The central nervous system (CNS) relies on a delicate balance between excitatory and inhibitory neurotransmission, primarily mediated by amino acid neurotransmitters like glutamate (B1630785) and gamma-aminobutyric acid (GABA), respectively. nih.gov β-Amino acid derivatives are widely utilized in neuroscience research to probe these systems and understand the intricacies of synaptic transmission. chemimpex.com Due to their structure, which mimics endogenous amino acids, these compounds can influence neurotransmitter activity and signaling pathways. chemimpex.com

On the excitatory side, glutamate is the major player, acting on ionotropic receptors such as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors. wikipedia.orgbiorxiv.org These receptors are critical for fast synaptic transmission, synaptic plasticity, learning, and memory. biorxiv.orgnih.gov Phenylalanine-based derivatives have been developed as competitive antagonists of AMPA receptors, which could have implications for conditions associated with excessive excitatory neurotransmission. nih.gov The structural features of 3-Amino-3-(3-methylphenyl)propanoic acid make it a candidate for interacting with these glutamate receptors, potentially altering synaptic strength and plasticity.

The interaction of β-amino acid derivatives with neurotransmitter receptors is a key area of pharmacological investigation. These molecules can act as agonists, antagonists, or allosteric modulators, thereby fine-tuning receptor activity.

GABA Receptors: The synthesis of various analogs of β-phenylalanine has led to the discovery of compounds with activity at GABA receptors. Notably, 3-amino-3-(4-chlorophenyl)propanoic acid has been identified as a weak but specific antagonist of GABAB receptors. flinders.edu.au This finding implies that the phenyl ring and its substituents are important for receptor interaction and that modifications, such as the methyl group in this compound, could influence binding affinity and efficacy.

Glutamate Receptors:

AMPA Receptors: These receptors mediate the majority of fast excitatory synaptic transmission in the brain. biorxiv.orgresearchgate.net Phenylalanine derivatives have been studied as competitive antagonists of AMPA receptors, indicating that the β-phenylalanine scaffold can be accommodated within the ligand-binding domain of this receptor. nih.gov The (S)-enantiomer of AMPA itself is a potent and selective agonist, while the (R)-enantiomer is largely inactive, highlighting the stereospecificity of the receptor interaction. nih.gov

NMDA Receptors: These receptors play a crucial role in synaptic plasticity. nih.gov Their function can be modulated by various compounds at different sites. nih.gov The development of NMDA receptor modulators is a significant area of research for treating neurological and psychiatric disorders. researchgate.net While direct studies on this compound are limited, its structural similarity to other known NMDA receptor ligands suggests it could potentially influence NMDA receptor function, perhaps by interacting with the glycine (B1666218) co-agonist site or allosteric sites. nih.govnih.gov

| Compound Analog | Receptor Target | Observed Activity |

|---|---|---|

| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABAB Receptor | Weak, specific antagonist flinders.edu.au |

| Aryl-substituted Phenylalanine Derivatives | AMPA Receptor | Competitive antagonists nih.gov |

| (S)-AMPA | AMPA Receptor | Potent and selective agonist nih.gov |

| Ifenprodil-like agents | NMDA Receptor (GluN1/GluN2B) | Selective antagonists (non-competitive) nih.gov |

There is growing interest in the potential of β-amino acid derivatives as neuroprotective agents and cognitive enhancers. hilarispublisher.commdpi.com Neuroprotection involves preserving neuronal structure and function against insults like oxidative stress, inflammation, and excitotoxicity. mdpi.comnih.gov

The ability of some β-phenylalanine derivatives to act as AMPA receptor antagonists points to a potential neuroprotective mechanism. nih.gov By blocking excessive glutamate activity, these compounds could mitigate the excitotoxic neuronal damage associated with conditions like stroke and neurodegenerative diseases. nih.gov Similarly, natural compounds with antioxidant and anti-inflammatory properties have demonstrated significant neuroprotective effects in various experimental models. mdpi.comnih.govresearchgate.net The structure of this compound could potentially confer such properties or allow it to interfere with pathological signaling cascades.

In the realm of cognitive enhancement, studies on β-alanine (a structurally simpler β-amino acid) have shown potential benefits. nih.govexamine.com Supplementation with β-alanine has been linked to improved cognitive function under stress and may enhance mood. examine.comnih.govresearchgate.net While the mechanisms are not fully understood, they may relate to increased brain carnosine levels, which have antioxidant and neuroprotective effects, or modulation of neurotransmitter systems. nih.govresearchgate.net Although direct evidence for this compound is lacking, its β-amino acid structure suggests that it could be explored for similar cognitive and mood-related benefits. examine.com

Enzyme Interaction Studies

β-Amino acids and their derivatives can interact with a wide range of enzymes, acting as substrates, inhibitors, or activators. rsc.orgnih.gov These interactions can have profound effects on metabolic and signaling pathways.

The unique structure of β-amino acids allows them to be recognized by enzymes that typically process α-amino acids, often leading to inhibition. biosynth.com

Enzyme Inhibition: A notable example is the inhibition of pyruvate (B1213749) carboxylase by DL-3-Amino-3-phenylpropionic acid. This compound acts as a competitive inhibitor of the enzyme, which plays a key role in metabolism by converting pyruvate to oxaloacetate. biosynth.com This inhibitory action highlights the potential for β-phenylalanine derivatives to modulate central metabolic pathways. biosynth.com Furthermore, derivatives of β-phenylalanine have been used as precursors for the synthesis of monoamine oxidase-B (MAO-B) inhibitors, which are used in the treatment of Parkinson's disease. nih.gov This suggests that the β-phenylalanine scaffold is suitable for designing inhibitors that target the active sites of specific enzymes. Synthetic amino acid derivatives are also being explored as inhibitors of digestive enzymes like α-amylase and lipase (B570770) for the management of metabolic disorders. nih.gov

Enzyme Activation: While inhibition is more commonly studied, some β-amino acid derivatives could potentially activate enzymes. For instance, 3-Methyl-GABA, a related compound, can activate L-glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate. medchemexpress.com This suggests that certain structural motifs within this class of compounds can lead to an enhancement of enzyme activity.

| Compound/Analog | Enzyme Target | Mechanism of Action |

|---|---|---|

| DL-3-Amino-3-phenylpropionic acid | Pyruvate Carboxylase | Competitive inhibitor biosynth.com |

| Thiophene β-PAD (precursor) | Monoamine Oxidase-B (MAO-B) | Precursor to selective inhibitors nih.gov |

| 3-Methyl-GABA | L-glutamic acid decarboxylase (GAD) | Activator medchemexpress.com |

| Synthetic Amino Acid Derivatives | α-Amylase, Pancreatic Lipase | Inhibitors nih.gov |

By interacting with key enzymes, this compound and its analogs have the potential to modulate entire biochemical pathways. Phenylalanine is an essential aromatic amino acid that serves as a precursor for the synthesis of tyrosine, neurotransmitters, and numerous secondary metabolites via the phenylpropanoid pathway. frontiersin.orgnumberanalytics.com The introduction of a β-amino acid analog like this compound could interfere with these pathways. It might act as a competitive substrate or inhibitor for enzymes within the shikimate pathway, which is responsible for the de novo biosynthesis of aromatic amino acids in plants and microorganisms. frontiersin.org

The metabolism of β-alanine is also a key area of interest. frontiersin.org β-Alanine is a component of coenzyme A, a vital molecule in cellular metabolism. frontiersin.org The cell has specific pathways for β-alanine synthesis, for example from polyamines or propionate. frontiersin.orgnih.gov An analog like this compound could potentially be recognized by enzymes in these pathways, leading to its incorporation into other molecules or disruption of the normal metabolic flow. For example, related phenolic acids like 3-(3-Hydroxyphenyl)propanoic acid are known metabolites formed by gut microflora and are absorbed and further metabolized in the body. hmdb.ca

Biochemical Assays for Enzyme Activity

Biochemical assays are crucial for determining the interaction of compounds with enzymes, either as substrates, inhibitors, or activators. Fluorescence-based assays are a widely used method for their high sensitivity, versatility, and suitability for high-throughput screening. mdpi.com These assays often employ a fluorogenic substrate that, when acted upon by an enzyme, releases a fluorescent molecule, allowing for the quantification of enzyme activity. mdpi.com For instance, the hydrolysis of an amide substrate can release a fluorescent aminopyridine, with the increase in fluorescence intensity corresponding to the rate of the enzymatic reaction. mdpi.com

Another common approach is the use of coupled enzyme systems. In this method, the product of the primary enzymatic reaction serves as a substrate for a secondary enzyme, which in turn generates a measurable signal. mdpi.com For example, the activity of a hydrolase can be determined by measuring the production of glycerol (B35011), which is then converted by glycerol kinase to glycerol-1-phosphate in a reaction that can be coupled to a fluorescent or colorimetric readout. mdpi.com While these are general methodologies, specific assays for determining the enzymatic activity related to this compound are not extensively detailed in publicly available research. However, these standard principles would be applied to investigate its potential enzymatic interactions.

Cellular and Molecular Biological Studies

The structural motif of 3-amino-3-arylpropanoic acid is found in compounds designed to interact with specific biological targets. While direct studies on this compound are limited, research on its analogs provides insight into its potential pharmacological interactions.

One area of investigation is the interaction with opioid receptors. A study focused on 3-amino-3-phenylpropionamide derivatives, which are structurally related to the target compound, identified them as ligands for the mu-opioid receptor. nih.gov These derivatives were designed as small molecule mimics of the cyclic octapeptide octreotide (B344500) and demonstrated high affinity for this receptor type. nih.gov

Another relevant target is the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in the central nervous system. frontiersin.org Derivatives of (R)-2-amino-3-triazolpropanoic acid have been developed as agonists for the glycine site of the NMDA receptor, showing varying activity among different GluN1/2 receptor subtypes. frontiersin.org Although the core structure differs, this research highlights the potential for amino acid derivatives to interact with neurotransmitter receptors.

The following table summarizes the interaction of analogs of this compound with specific receptors.

| Analog Class | Receptor Target | Finding |

| 3-Amino-3-phenylpropionamide derivatives | Mu-opioid receptor | Exhibit high affinity for the receptor. nih.gov |

| (R)-2-Amino-3-triazolpropanoic acid derivatives | NMDA receptor glycine site | Act as agonists with subtype-specific activity. frontiersin.org |

Analogs of this compound have been investigated for a range of biological activities, most notably anti-inflammatory and anticancer effects.

Anti-inflammatory Activity:

Arylpropionic acid derivatives are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs). orientjchem.org Research has shown that modifications of the carboxylic acid group in these compounds can lead to enhanced anti-inflammatory activity with potentially reduced side effects. orientjchem.org For example, conjugation of NSAIDs like ibuprofen (B1674241) and ketoprofen (B1673614) with amino acids and subsequent esterification with 3,4,5-trimethoxybenzyl alcohol resulted in derivatives with more potent anti-inflammatory effects in vivo compared to the parent drugs. nih.gov One study on 3-benzoyl-propionic acid demonstrated its ability to reduce cell migration and levels of nitric oxide and prostaglandin (B15479496) E2 in an in vivo inflammation model, indicating significant anti-inflammatory properties. researchgate.net

Anticancer Activity:

Several studies have explored the anticancer potential of 3-amino-3-arylpropanoic acid derivatives. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their activity against A549 non-small cell lung cancer cells. mdpi.com Certain compounds in this series were found to reduce cancer cell viability by 50% and inhibit cell migration in vitro, while showing favorable cytotoxicity profiles against noncancerous cells. mdpi.comktu.edu The most promising of these compounds also exhibited antioxidant properties. mdpi.comktu.edu